molecular formula C27H22O4 B11710088 3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol

3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol

Cat. No.: B11710088
M. Wt: 410.5 g/mol
InChI Key: JQBDTKJYSLDLSV-UHFFFAOYSA-N
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Description

3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol is a synthetic organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol typically involves the condensation of appropriate phenolic compounds with naphthopyran precursors. One common method includes the use of 4-methoxybenzaldehyde and 2-naphthol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthopyrans .

Scientific Research Applications

3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol involves the absorption of light, which induces a structural change in the molecule. This change typically involves the cleavage of a carbon-oxygen bond in the pyran ring, leading to the formation of an open-ring isomer. The open-ring form can revert to the closed-ring form in the absence of light, resulting in a reversible color change. This photochromic behavior is influenced by the specific substituents on the molecule and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol
  • 3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-ol

Uniqueness

3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol is unique due to its specific photochromic properties, which are influenced by the methoxy groups on the phenyl rings. These substituents enhance the compound’s ability to undergo reversible color changes, making it particularly useful in applications requiring rapid and distinct photochromic responses .

Properties

Molecular Formula

C27H22O4

Molecular Weight

410.5 g/mol

IUPAC Name

3,3-bis(4-methoxyphenyl)benzo[f]chromen-5-ol

InChI

InChI=1S/C27H22O4/c1-29-21-11-7-19(8-12-21)27(20-9-13-22(30-2)14-10-20)16-15-24-23-6-4-3-5-18(23)17-25(28)26(24)31-27/h3-17,28H,1-2H3

InChI Key

JQBDTKJYSLDLSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)O)C5=CC=C(C=C5)OC

Origin of Product

United States

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